molecular formula C17H14O3 B2940809 (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 903197-65-9

(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2940809
CAS No.: 903197-65-9
M. Wt: 266.296
InChI Key: OOWXAFWFHQAXNZ-NVNXTCNLSA-N
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Description

(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a bicyclic core structure with a hydroxyl group at position 6, a methyl group at position 4, and a 4-methylbenzylidene substituent at position 2. The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-3-5-12(6-4-10)8-15-17(19)16-11(2)7-13(18)9-14(16)20-15/h3-9,18H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWXAFWFHQAXNZ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methylbenzaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzofuran ring can be reduced to form a saturated compound.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Substituent at Benzylidene Core Substituents Key Modifications
Target Compound 4-methylphenyl 6-hydroxy, 4-methyl Reference compound
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one 4-methoxyphenyl 6-hydroxy, 4-methyl Methoxy vs. methyl group
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 4-fluorophenyl 6-hydroxy Fluorine substitution
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluorophenyl 6-(2-methylprop-2-enoxy) Fluorine + allyloxy substitution
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one 5-methylfuran-2-yl 6-(4-chlorophenyl-2-oxoethoxy) Chlorophenyl + furan substitution

Physicochemical Properties

  • Acidity (pKa): The target compound has a calculated pKa of 7.78, attributed to its phenolic hydroxyl group . Substituting the 4-methyl group with electron-withdrawing groups (e.g., fluorine in ) lowers pKa, enhancing solubility in basic environments.
  • Hydrogen Bonding: The target compound has 1 H-bond donor (6-OH) and 4 H-bond acceptors.
  • LogD (pH 5.5) : The target compound’s LogD is unspecified, but fluorinated derivatives () likely exhibit lower LogD values (more hydrophilic) compared to methyl/methoxy analogues due to polar fluorine atoms .

Biological Activity

The compound (2Z)-6-hydroxy-4-methyl-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in recent years for its potential biological activities. This article focuses on the compound's biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C17H16O3
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of related compounds against various strains of bacteria and fungi. For example, derivatives with specific substitutions were shown to have minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple bacterial strains .

CompoundMIC (μg/mL)Activity
Compound A0.78Effective against Gram-positive bacteria
Compound B3.12Effective against Gram-negative bacteria
Compound C6.25Effective against fungal strains

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer properties. A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values indicating potent activity . The structural modifications in these compounds were crucial for enhancing their anticancer efficacy.

CompoundIC50 (μM)Cancer Cell Line
Compound D5K562
Compound E0.1HL60

Cytotoxicity

The cytotoxic effects of this compound were evaluated in vitro. The results indicated a selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in drug development .

Case Studies

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. The study found that compounds with hydroxyl groups at specific positions exhibited enhanced antimycobacterial activity with low cytotoxicity .
  • Evaluation of Anticancer Potential : In another investigation, a compound structurally similar to this compound was tested against lung cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in cancer cells .

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